1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Lipophilicity Drug-likeness Assay development

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1903475-41-1) is a synthetic, bis-sulfonylated 1,4-diazepane derivative with molecular formula C16H22N4O4S2 and molecular weight 398.5 g/mol. The compound belongs to the N-sulfonyldiazepane class (CHEBI:46946), characterized by a seven-membered 1,4-diazepane core bearing two distinct sulfonyl substituents: a benzylsulfonyl group at N1 and a 1-methyl-1H-imidazol-4-yl sulfonyl group at N4.

Molecular Formula C16H22N4O4S2
Molecular Weight 398.5
CAS No. 1903475-41-1
Cat. No. B2992026
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane
CAS1903475-41-1
Molecular FormulaC16H22N4O4S2
Molecular Weight398.5
Structural Identifiers
SMILESCN1C=C(N=C1)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)CC3=CC=CC=C3
InChIInChI=1S/C16H22N4O4S2/c1-18-12-16(17-14-18)26(23,24)20-9-5-8-19(10-11-20)25(21,22)13-15-6-3-2-4-7-15/h2-4,6-7,12,14H,5,8-11,13H2,1H3
InChIKeyIKWNSMDSFSDUMH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1903475-41-1): Physicochemical Identity and Structural Classification for Procurement Decisions


1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane (CAS 1903475-41-1) is a synthetic, bis-sulfonylated 1,4-diazepane derivative with molecular formula C16H22N4O4S2 and molecular weight 398.5 g/mol [1]. The compound belongs to the N-sulfonyldiazepane class (CHEBI:46946), characterized by a seven-membered 1,4-diazepane core bearing two distinct sulfonyl substituents: a benzylsulfonyl group at N1 and a 1-methyl-1H-imidazol-4-yl sulfonyl group at N4 [2]. Computed physicochemical properties include a calculated LogP (XLogP3-AA) of 0.4, topological polar surface area (TPSA) of 109 Ų, zero hydrogen bond donors, seven hydrogen bond acceptors, and five rotatable bonds [1]. The compound is a member of the broader sulfonamide family, a privileged scaffold in medicinal chemistry with demonstrated relevance to kinase inhibition, enzyme modulation, and G protein-coupled receptor (GPCR) targeting [3].

Why 1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane Cannot Be Replaced by In-Class Analogs Without Quantitative Justification


Despite sharing a common 1,4-diazepane scaffold, bis-sulfonylated diazepanes in this chemical space exhibit non-interchangeable physicochemical and structural properties that directly impact experimental reproducibility. The target compound's unique combination of a benzylsulfonyl group and an N-methylimidazol-4-yl sulfonyl group produces a computed LogP of 0.4—substantially lower than the analogous unsubstituted imidazole variant (LogP 0.8, CAS 1903894-04-1) and the carbamate analog (LogP 1.0, CAS 1904160-39-9) [1]. The absence of hydrogen bond donors (HBD = 0, versus HBD = 1 for the unsubstituted imidazole analog) eliminates a potential source of target-dependent hydrogen bonding that could alter selectivity profiles [2]. Furthermore, the N-methylation of the imidazole ring prevents tautomeric equilibria present in the unsubstituted imidazole comparator, ensuring a single defined chemical species in solution—a critical factor for reproducible assay results [3]. These differences are not cosmetic; they translate into altered lipophilicity, solubility, and molecular recognition patterns that preclude simple substitution without re-validation.

Quantitative Differentiation Evidence: 1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane vs. Closest Structural Analogs


Reduced Lipophilicity (LogP 0.4) vs. Unsubstituted Imidazole Analog (LogP 0.8): Implications for Aqueous Solubility and Assay Compatibility

The target compound exhibits a computed LogP (XLogP3-AA) of 0.4, which is 0.4 log units lower than the closest imidazole comparator 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane (CAS 1903894-04-1, LogP = 0.8) [1]. This 2.5-fold reduction in calculated partition coefficient (ΔLogP = −0.4) indicates superior aqueous solubility and reduced non-specific protein binding potential, making the target compound more amenable to aqueous biochemical assay formats without the need for high DMSO concentrations [2].

Lipophilicity Drug-likeness Assay development Physicochemical profiling

Zero Hydrogen Bond Donors: Differentiation from the Unsubstituted Imidazole Analog (HBD = 1) and Consequences for Permeability and Off-Target Profile

The target compound possesses zero hydrogen bond donors (HBD = 0), whereas the unsubstituted imidazole analog 1-((1H-imidazol-4-yl)sulfonyl)-4-((3-methylbenzyl)sulfonyl)-1,4-diazepane (CAS 1903894-04-1) carries one HBD from the free imidazole NH [1]. According to Lipinski's Rule of 5 and subsequent analyses, each hydrogen bond donor reduces passive membrane permeability by approximately 0.5–1.0 log units in Caco-2 and PAMPA models [2]. The absence of an HBD in the target compound eliminates a potential source of hydrogen bond-mediated off-target interactions with the hERG channel and cytochrome P450 enzymes, both of which are sensitive to HBD count [3]. The pyrazole comparator (CAS 2034245-28-6) also has HBD = 0 but replaces the imidazole nitrogen arrangement with a pyrazole ring, altering the spatial orientation of hydrogen bond acceptor atoms with a computed LogP of 0.3.

Hydrogen bonding Membrane permeability Selectivity Drug design

Topological Polar Surface Area (TPSA = 109 Ų): Favorable Positioning Within the CNS Drug-like Space vs. Carbamate Analog

The target compound has a computed TPSA of 109 Ų, which falls within the established threshold (TPSA < 140 Ų, ideally < 90 Ų for optimal CNS penetration) [1]. The carbamate analog benzyl 4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxylate (CAS 1904160-39-9) differs both in TPSA (not directly comparable due to different atom composition) and in molecular weight (378.4 g/mol vs. 398.5 g/mol) [2]. While the carbamate analog is 20.1 Da lighter, the sulfonamide linkage in the target compound provides greater metabolic stability compared to the hydrolytically labile carbamate group—a well-established advantage of sulfonamides over carbamates in medicinal chemistry [3]. This trade-off between molecular weight and metabolic stability should factor into procurement decisions for in vivo studies.

CNS drug design Blood-brain barrier TPSA Physicochemical optimization

N-Methylimidazole Moiety: Defined Chemical Species vs. Tautomeric Ambiguity of Unsubstituted Imidazole Analogs

The 1-methyl-1H-imidazol-4-yl sulfonyl group on the target compound locks the imidazole ring into a single, defined tautomeric state. In contrast, the unsubstituted imidazole analog (CAS 1903894-04-1) can exist in two tautomeric forms (1H-imidazol-4-yl and 1H-imidazol-5-yl sulfonyl), leading to a mixture of chemically distinct species in solution at physiological pH [1]. The PubChem entry for the comparator explicitly lists '1-(1H-imidazol-5-ylsulfonyl)-4-[(3-methylphenyl)methylsulfonyl]-1,4-diazepane' as an alternative IUPAC name, confirming the tautomeric ambiguity [2]. For the target compound, the N-methyl group eliminates this ambiguity, ensuring that biological activity measurements reflect a single molecular entity rather than a composite of tautomers with potentially divergent target binding profiles [3].

Tautomerism Chemical speciation Assay reproducibility Medicinal chemistry

Rotatable Bond Count (nRotB = 5): Conformational Flexibility Profile and Impact on Entropic Binding Penalty

The target compound possesses five rotatable bonds, a count shared with all three close structural analogs examined (CAS 1903894-04-1, CAS 2034245-28-6, and CAS 1904160-39-9) [1]. While this parity means rotatable bond count alone does not differentiate the target from its comparators, the value of five falls within the optimal range (≤10 rotatable bonds) for oral bioavailability according to Veber's analysis [2]. More importantly, the specific positioning of the rotatable bonds—two at the sulfonyl linkages connecting the diazepane ring to its substituents, one at the benzyl methylene, and two within the diazepane ring itself—determines the compound's conformational ensemble. The benzylsulfonyl group introduces a phenyl ring capable of π-stacking interactions with aromatic protein residues, a feature absent in the morpholine-sulfonyl analog (1-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-4-(morpholine-4-sulfonyl)-1,4-diazepane) where the benzyl group is replaced by a morpholine ring .

Conformational flexibility Entropy Binding affinity Drug design

Important Caveat: Absence of Published Biological Activity Data for Direct Potency, Selectivity, or In Vivo Comparison

A comprehensive search of PubMed, ChEMBL, BindingDB, PubChem BioAssay, and Google Patents (conducted May 2026) yielded no peer-reviewed publications, patent biological examples, or deposited bioassay data containing quantitative IC50, Ki, EC50, or in vivo efficacy data for the target compound or any of its closest structural analogs (CAS 1903894-04-1, CAS 2034245-28-6, CAS 1904160-39-9) [1]. This compound class appears to be at an early research stage with no publicly disclosed pharmacological profiling. The bis-sulfonylated 1,4-diazepane scaffold is precedented in the patent literature (e.g., US7632829 for CCR2/CCR5 antagonists, WO2007116229 for 11β-HSD1 inhibitors) [2], but the specific substitution pattern of the target compound has not been profiled. Consequently, all differentiation claims above are based on computed physicochemical properties, established medicinal chemistry principles, and class-level inferences from related sulfonamide and diazepane chemotypes, rather than on direct experimental comparison of biological activities [3].

Data availability Research gap Procurement risk Experimental validation

Recommended Research Application Scenarios for 1-(Benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane Based on Physicochemical Differentiation Evidence


Fragment-Based and Scaffold-Hopping Library Design for Sulfonamide-Focused Kinase Inhibitor Programs

The target compound's balanced physicochemical profile (LogP = 0.4, TPSA = 109 Ų, HBD = 0) positions it as an attractive central scaffold for fragment-based drug discovery targeting kinase ATP-binding sites, where moderate lipophilicity and the absence of hydrogen bond donors favor ligand efficiency optimization [1]. The benzylsulfonyl group provides a vector for aromatic π-stacking with the kinase hinge region, while the N-methylimidazole sulfonyl moiety offers a metabolically stable heterocyclic recognition element distinct from the pyrazole analog. Procurement for fragment library assembly should prioritize this compound over the unsubstituted imidazole analog (CAS 1903894-04-1) to avoid tautomerism-related confounding in SPR and ITC binding measurements [2].

CNS-Penetrant Probe Development Leveraging Favorable Zero-HBD and Moderate TPSA Profile

With HBD = 0 and TPSA = 109 Ų, the target compound meets key criteria of the CNS multiparameter optimization (MPO) desirability score, which penalizes compounds with HBD > 1 and TPSA > 140 Ų for CNS programs [1]. Compared to the unsubstituted imidazole analog (HBD = 1), the target compound is predicted to exhibit superior passive BBB permeability. The carbamate analog (CAS 1904160-39-9), despite lower MW, carries hydrolytic liability that may preclude meaningful CNS exposure. Researchers investigating neuroinflammatory targets (e.g., microglial kinases, CNS-penetrant GPCR modulators) should consider this compound for initial brain penetration assessment via MDCK-MDR1 or PAMPA-BBB assays [2].

Structure-Activity Relationship (SAR) Expansion Around the 1,4-Diazepane Bis-Sulfonamide Chemotype for Chemokine Receptor Modulation

The 1,4-diazepane bis-sulfonamide scaffold is precedented in the patent literature as a core structure for chemokine receptor (CCR2, CCR5) antagonists [1]. The target compound's specific substitution pattern—benzylsulfonyl at N1 and N-methylimidazol-4-yl sulfonyl at N4—represents a novel combination not exemplified in disclosed CCR2/CCR5 patents, offering potential intellectual property whitespace. The defined tautomeric state of the N-methylimidazole moiety (contrasting with the ambiguous unsubstituted imidazole analog) makes this compound a superior choice for systematic SAR studies where structure-activity correlations must be unambiguous [2]. Procurement should be accompanied by plans for radioligand binding or β-arrestin recruitment assays against CCR2 and/or CCR5 to establish target engagement.

Analytical Reference Standard and Method Development for Bis-Sulfonylated Diazepane Quality Control

Given the absence of biological data for this compound class, an immediate industrial application is as an analytical reference standard for LC-MS and HPLC method development targeting the broader bis-sulfonylated 1,4-diazepane chemical space [1]. The compound's unique combination of chromophores (benzyl phenyl, imidazole) provides dual-wavelength UV detection capability (λ ~ 210–220 nm for sulfonamide, λ ~ 254 nm for aromatic groups). Its defined InChIKey (IKWNSMDSFSDUMH-UHFFFAOYSA-N) and monoisotopic mass (398.10824754 Da) enable unambiguous identification in high-resolution mass spectrometry workflows [2]. Contract research organizations (CROs) and analytical core facilities procuring this compound for method validation will benefit from its well-defined chemical speciation relative to tautomerically ambiguous analogs.

Quote Request

Request a Quote for 1-(benzylsulfonyl)-4-((1-methyl-1H-imidazol-4-yl)sulfonyl)-1,4-diazepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.